molecular formula C6H7BrClN B1289712 4-Bromo-3-methylpyridine hydrochloride CAS No. 40899-37-4

4-Bromo-3-methylpyridine hydrochloride

Cat. No.: B1289712
CAS No.: 40899-37-4
M. Wt: 208.48 g/mol
InChI Key: KQFBHVJLZVHFFX-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine hydrochloride is a pyridine derivative with the molecular formula C6H7BrClN. It is a white to off-white solid that is soluble in dimethyl sulfoxide and methanol. This compound is primarily used as an intermediate in organic synthesis and in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-methylpyridine hydrochloride is utilized in several scientific research areas:

Safety and Hazards

The compound is classified as a warning under the GHS07 signal word. It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylpyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a halide source . This compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modifying their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain kinases, leading to changes in phosphorylation states of key signaling proteins . This inhibition can result in altered gene expression patterns and metabolic fluxes within the cell, ultimately affecting cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction . These adverse effects are often associated with the compound’s ability to disrupt normal cellular processes and induce oxidative stress.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body . This interaction can affect the metabolic flux of other substrates processed by these enzymes, potentially leading to altered metabolite levels and metabolic imbalances.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylpyridine hydrochloride typically involves the bromination of 3-methylpyridine. One common method includes the addition of bromine to 3-methylpyridine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various substituted pyridines.

    Oxidation: 4-Bromo-3-pyridinecarboxylic acid.

    Reduction: 4-Bromo-3-methylpiperidine.

Comparison with Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 3-Bromo-4-methylpyridine
  • 4-Chloro-3-methylpyridine

Comparison: 4-Bromo-3-methylpyridine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-methylpyridine, it has different steric and electronic properties, leading to variations in reaction outcomes. The presence of the bromine atom at the 4-position makes it more suitable for certain nucleophilic substitution reactions compared to its chloro counterpart .

Properties

IUPAC Name

4-bromo-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFBHVJLZVHFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596873
Record name 4-Bromo-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40899-37-4
Record name 40899-37-4
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Record name 4-Bromo-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylpyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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